molecular formula C6H3BrClNO2 B8725858 3-Bromo-4-chloropicolinic acid

3-Bromo-4-chloropicolinic acid

Cat. No.: B8725858
M. Wt: 236.45 g/mol
InChI Key: OZUAXVRNRWXXQB-UHFFFAOYSA-N
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Description

Chemical Identity: 3-Bromo-4-chloropicolinic acid (CAS: 350602-20-9) is a halogenated derivative of picolinic acid, featuring a pyridine ring substituted with bromine at position 3 and chlorine at position 4. Its molecular formula is C₆H₃BrClNO₂, with a molecular weight of 236.45 g/mol .

Properties

Molecular Formula

C6H3BrClNO2

Molecular Weight

236.45 g/mol

IUPAC Name

3-bromo-4-chloropyridine-2-carboxylic acid

InChI

InChI=1S/C6H3BrClNO2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H,10,11)

InChI Key

OZUAXVRNRWXXQB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features :

  • Pyridine core : The nitrogen atom in the aromatic ring increases polarity and influences electronic properties compared to benzene analogs.
  • Halogen substituents : Bromine and chlorine introduce steric and electronic effects, affecting reactivity and binding interactions in biological systems.

Comparison with Structurally Similar Compounds

Halogenated Picolinic Acid Derivatives

These compounds share the pyridine backbone but differ in halogen positions and substituents.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Similarity Score Key Properties
3-Bromo-4-chloropicolinic acid 350602-20-9 C₆H₃BrClNO₂ 236.45 Br (3), Cl (4) Reference Higher polarity due to pyridine ring
6-Bromo-4-chloropicolinic acid 1060811-25-7 C₆H₃BrClNO₂ 236.45 Br (6), Cl (4) 0.84 Altered electronic effects at position 6
5-Bromo-3-chloropicolinic acid 1189513-51-6 C₆H₃BrClNO₂ 236.45 Br (5), Cl (3) 0.71 Reduced steric hindrance at position 5
4-Bromo-6-chloropicolinic acid 1060805-66-4 C₆H₃BrClNO₂ 236.45 Br (4), Cl (6) 0.82 Potential for unique regioselectivity

Key Observations :

  • Positional isomerism : Bromine and chlorine positions significantly alter electronic distribution. For example, 6-bromo substitution (CAS 1060811-25-7) may enhance electrophilic aromatic substitution reactivity compared to 3-bromo derivatives .
  • Similarity scores : Calculated using structural algorithms, lower scores (e.g., 0.71 for 5-Bromo-3-chloro) reflect greater deviations in substituent placement and predicted reactivity .

Benzoic Acid Analogs

These compounds replace the pyridine ring with benzene but retain halogen and carboxylic acid groups.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
3-Bromo-4-chlorobenzoic acid 42860-10-6 C₇H₄BrClO₂ 235.47 Br (3), Cl (4) Lower basicity due to absence of pyridine nitrogen
3-Bromo-4-chloro-2-fluorobenzoic acid 1677706-23-8 C₇H₃BrClFO₂ 253.45 Br (3), Cl (4), F (2) Increased lipophilicity (LogP ~2.5) due to fluorine
4-Bromo-3-chlorobenzoic acid 25118-59-6 C₇H₄BrClO₂ 235.47 Br (4), Cl (3) Pale yellow crystalline solid; used in pharmaceutical intermediates

Key Observations :

  • Acidity differences : Picolinic acid derivatives (pKa ~1-2) are stronger acids than benzoic acids (pKa ~4-5) due to the electron-withdrawing pyridine nitrogen.
  • Solubility : Benzoic acids generally exhibit lower water solubility than picolinic analogs due to reduced polarity.

Fluorinated Derivatives

Fluorine substitution introduces unique properties:

  • 3-Bromo-4-fluorophenylacetic acid (CAS 194019-11-9): Higher metabolic stability and bioavailability compared to non-fluorinated analogs .
  • 3-Bromo-4-chloro-2-fluorobenzoic acid (CAS 1677706-23-8): Enhanced membrane permeability due to fluorine’s electronegativity and small atomic size .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Bromo-4-chloropicolinic acid, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves halogenation of picolinic acid derivatives. For example, bromination and chlorination steps can be performed sequentially on a picolinic acid backbone, using reagents like N-bromosuccinimide (NBS) or phosphorus tribromide for bromination, followed by chlorination via thionyl chloride or chlorinating agents. Key intermediates may include 4-chloropicolinic acid (structurally related to CAS 5470-22-4, as noted in ) before bromination. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-halogenation. Structural confirmation of intermediates via NMR (¹H/¹³C) and mass spectrometry is critical .

Q. What spectroscopic and chromatographic methods are recommended for confirming the purity and structure of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, as used for analogous brominated compounds (e.g., >97.0% purity criteria in ). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for structural elucidation, with attention to aromatic proton splitting patterns and halogen-induced shifts. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Cross-referencing with literature data (e.g., CAS 350602-20-9 in ) ensures accuracy .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Proper personal protective equipment (PPE), including nitrile gloves and fume hood use, is mandatory. Waste must be segregated and disposed via certified hazardous waste services, as emphasized for structurally similar benzoic acid derivatives ( ). First-aid measures for inhalation or skin contact should follow protocols for chlorinated acids, such as immediate rinsing and medical consultation (as outlined for 4-chloropicolinic acid in ) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize regioisomeric by-products during the synthesis of this compound?

  • Methodological Answer : Regioselectivity can be enhanced using directing groups or catalysts. For example, Lewis acids like FeCl₃ may guide halogenation to the para position relative to the carboxylic acid group. Temperature control (e.g., low-temperature bromination) and solvent choice (polar aprotic solvents like DMF) can reduce side reactions. Monitoring via thin-layer chromatography (TLC) at each step helps identify by-products early. Comparative studies with analogous compounds (e.g., 3-Bromo-4-chloroanisole in ) provide insights into optimal conditions .

Q. What advanced analytical techniques resolve data discrepancies in characterizing this compound, particularly conflicting MS/NMR data?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) distinguishes between isobaric species, while 2D NMR techniques (e.g., COSY, HSQC) clarify ambiguous proton-carbon correlations. X-ray crystallography provides definitive structural confirmation if crystalline derivatives are obtainable. For trace impurities, LC-MS/MS or GC-MS can identify side products. Cross-validation with synthetic standards (e.g., CAS 350602-20-9 in ) is advised .

Q. In multi-step syntheses using this compound as an intermediate, how can researchers ensure regioselectivity and functional group compatibility?

  • Methodological Answer : Protecting the carboxylic acid group (e.g., esterification) before subsequent reactions prevents unwanted nucleophilic attacks. For example, methyl ester derivatives of halogenated picolinic acids (analogous to intermediates in ) improve solubility and stability. Compatibility with coupling reactions (e.g., Suzuki-Miyaura) should be tested using boronic acid derivatives (e.g., phenylboronic acids in ). Reaction monitoring via in-situ IR or Raman spectroscopy aids in real-time optimization .

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